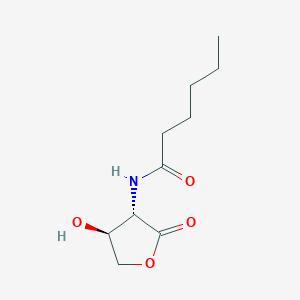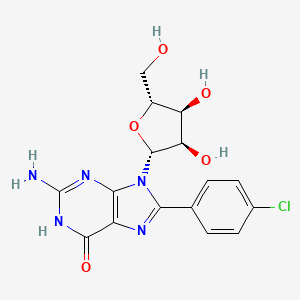
8-(4-Chlorophenyl)guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields This compound features a purine base structure, which is a key component in many biological molecules, including DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The tetrahydrofuran ring is then attached via a glycosylation reaction, which involves the use of a protected sugar derivative. The final steps include deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity meets industry standards.
化学反応の分析
Types of Reactions
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the purine base to a dihydropurine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropurine derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
科学的研究の応用
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism by which 2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests a multifaceted mechanism of action.
類似化合物との比較
Similar Compounds
2-Amino-9-(β-D-ribofuranosyl)purine: Lacks the chlorophenyl group, making it less hydrophobic.
8-Chloroadenosine: Contains a similar chlorophenyl group but lacks the tetrahydrofuran ring.
2-Amino-8-(4-methylphenyl)-9-(β-D-ribofuranosyl)purine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one stands out due to its combination of a chlorophenyl group and a tetrahydrofuran ring, which imparts unique chemical and biological properties. This combination enhances its potential interactions with biological molecules and its stability under various conditions.
特性
CAS番号 |
920984-06-1 |
|---|---|
分子式 |
C16H16ClN5O5 |
分子量 |
393.78 g/mol |
IUPAC名 |
2-amino-8-(4-chlorophenyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H16ClN5O5/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)26)22(12)15-11(25)10(24)8(5-23)27-15/h1-4,8,10-11,15,23-25H,5H2,(H3,18,20,21,26)/t8-,10-,11-,15-/m1/s1 |
InChIキー |
KRTSSBJEAUFYOQ-ORXWAGORSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
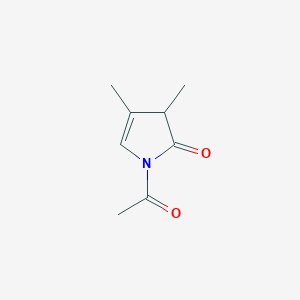
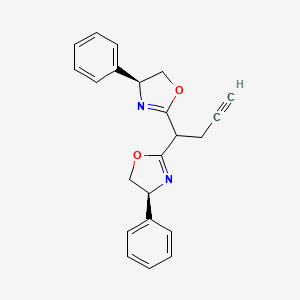
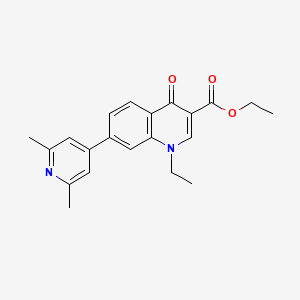
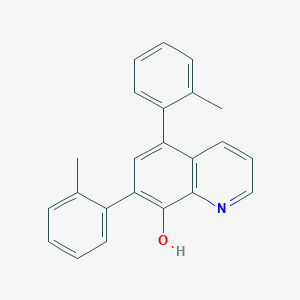

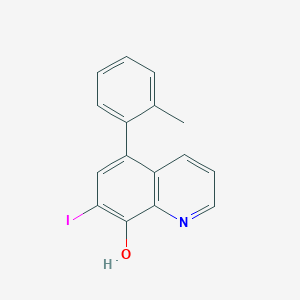
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
